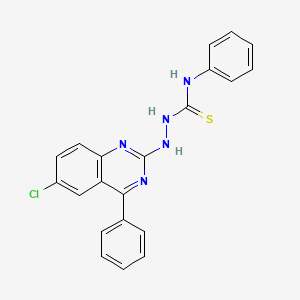

2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(6-chloro-4-phenylquinazolin-2-yl)amino]-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5S/c22-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)25-20(24-18)26-27-21(28)23-16-9-5-2-6-10-16/h1-13H,(H2,23,27,28)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQUAVUBFPYCLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NNC(=S)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities. They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules.

Mode of Action

Quinazoline derivatives have been reported to exhibit various biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic. The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biological Activity

The compound 2-(6-chloro-4-phenylquinazolin-2-yl)-N-phenylhydrazinecarbothioamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₄ClN₅S

- Molecular Weight : 343.834 g/mol

- CAS Number : 374911-53-2

| Property | Value |

|---|---|

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 518.2 ± 42.0 °C |

| Flash Point | 267.2 ± 27.9 °C |

| LogP | 3.17 |

The biological activity of quinazoline derivatives often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation and survival. For instance, many quinazoline derivatives act as inhibitors of dihydrofolate reductase (DHFR) or cyclin-dependent kinases (CDKs), leading to reduced cell division and increased apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . The following table summarizes its activity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 18.79 |

| MCF-7 | 13.46 |

These values indicate that the compound exhibits significant cytotoxicity against both liver (HepG2) and breast (MCF-7) cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

-

Study on Quinazoline Derivatives :

A study demonstrated that modifications to the quinazoline ring could enhance biological activity. The introduction of a phenyl thiosemicarbazide side chain significantly improved anticancer activity against HepG2 and MCF-7 cell lines, with IC50 values as low as 13.46 µM for MCF-7 cells . -

Mechanistic Insights :

The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis . This suggests that compounds like this compound could serve as lead compounds for developing new anticancer therapies. -

Comparative Analysis :

Compared to other known quinazoline derivatives, this compound shows a favorable profile in terms of potency and selectivity against cancer cells while exhibiting minimal toxicity towards normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.